molecular formula C21H20N8O5S2.H2O4S B118162 (6R,7R)-7-(Z-2-(2-Aminothiazol-4-yl)-2-methoxyacetamido)-3-((1-methylbenzotriazol-3-ium)methyl)-ceph-3-em-4-carboxylate monosulfate CAS No. 148098-42-4

(6R,7R)-7-(Z-2-(2-Aminothiazol-4-yl)-2-methoxyacetamido)-3-((1-methylbenzotriazol-3-ium)methyl)-ceph-3-em-4-carboxylate monosulfate

Cat. No. B118162
M. Wt: 626.6 g/mol
InChI Key: VARUIFAKBWGHQS-VRCSYQRPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6R,7R)-7-(Z-2-(2-Aminothiazol-4-yl)-2-methoxyacetamido)-3-((1-methylbenzotriazol-3-ium)methyl)-ceph-3-em-4-carboxylate monosulfate, also known as (6R,7R)-7-(Z-2-(2-Aminothiazol-4-yl)-2-methoxyacetamido)-3-((1-methylbenzotriazol-3-ium)methyl)-ceph-3-em-4-carboxylate monosulfate, is a useful research compound. Its molecular formula is C21H20N8O5S2.H2O4S and its molecular weight is 626.6 g/mol. The purity is usually 95%.
The exact mass of the compound (6R,7R)-7-(Z-2-(2-Aminothiazol-4-yl)-2-methoxyacetamido)-3-((1-methylbenzotriazol-3-ium)methyl)-ceph-3-em-4-carboxylate monosulfate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Cephalosporins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (6R,7R)-7-(Z-2-(2-Aminothiazol-4-yl)-2-methoxyacetamido)-3-((1-methylbenzotriazol-3-ium)methyl)-ceph-3-em-4-carboxylate monosulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6R,7R)-7-(Z-2-(2-Aminothiazol-4-yl)-2-methoxyacetamido)-3-((1-methylbenzotriazol-3-ium)methyl)-ceph-3-em-4-carboxylate monosulfate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

148098-42-4

Product Name

(6R,7R)-7-(Z-2-(2-Aminothiazol-4-yl)-2-methoxyacetamido)-3-((1-methylbenzotriazol-3-ium)methyl)-ceph-3-em-4-carboxylate monosulfate

Molecular Formula

C21H20N8O5S2.H2O4S

Molecular Weight

626.6 g/mol

IUPAC Name

(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(3-methylbenzotriazol-3-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate

InChI

InChI=1S/C21H20N8O5S2.H2O4S/c1-27-12-5-3-4-6-13(12)28(26-27)7-10-8-35-19-15(18(31)29(19)16(10)20(32)33)24-17(30)14(25-34-2)11-9-36-21(22)23-11;1-5(2,3)4/h3-6,9,15,19H,7-8H2,1-2H3,(H3-,22,23,24,30,32,33);(H2,1,2,3,4)/b25-14+;/t15-,19-;/m0./s1

InChI Key

VARUIFAKBWGHQS-VRCSYQRPSA-N

Isomeric SMILES

C[N+]1=NN(C2=CC=CC=C21)CC3=C(N4[C@H]([C@H](C4=O)NC(=O)/C(=N/OC)/C5=CSC(=N5)N)SC3)C(=O)O.OS(=O)(=O)[O-]

SMILES

C[N+]1=NN(C2=CC=CC=C21)CC3=C(N4C(C(C4=O)NC(=O)C(=NOC)C5=CSC(=N5)N)SC3)C(=O)O.OS(=O)(=O)[O-]

Canonical SMILES

C[N+]1=NN(C2=CC=CC=C21)CC3=C(N4C(C(C4=O)NC(=O)C(=NOC)C5=CSC(=N5)N)SC3)C(=O)O.OS(=O)(=O)[O-]

synonyms

(6R,7R)-7-(Z-2-(2-aminothiazol-4-yl)-2-methoxyacetamido)-3-((1-methylbenzotriazol-3-ium)methyl)-ceph-3-em-4-carboxylate monosulfate
DWC 751
DWC-751

Origin of Product

United States

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